Enhanced Lipophilicity and Structural Uniqueness for CNS Drug Design vs. Non-Brominated Analogs
The presence of a bromine atom at the 6-position significantly increases the lipophilicity of the benzoxazole core compared to non-brominated analogs. The target compound exhibits a calculated LogP of 3.8971 , while the direct comparator, 3,5-dichloro-1,2-benzoxazole (CAS 16263-53-9), has a substantially lower LogP of 3.1346 . This quantitative difference is directly relevant to optimizing blood-brain barrier (BBB) permeability and central nervous system (CNS) exposure in drug discovery programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.8971 |
| Comparator Or Baseline | 3,5-Dichloro-1,2-benzoxazole (CAS 16263-53-9): 3.1346 |
| Quantified Difference | +0.7625 LogP units (higher lipophilicity) |
| Conditions | XLogP3 calculation method |
Why This Matters
A higher LogP is a key parameter for designing CNS-penetrant molecules, directly impacting the compound's suitability for neurological and psychiatric disease targets.
